5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine

Catalog No.
S984587
CAS No.
1087659-25-3
M.F
C9H14BrNOSi
M. Wt
260.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine

CAS Number

1087659-25-3

Product Name

5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine

IUPAC Name

(5-bromo-3-methoxypyridin-2-yl)-trimethylsilane

Molecular Formula

C9H14BrNOSi

Molecular Weight

260.2 g/mol

InChI

InChI=1S/C9H14BrNOSi/c1-12-8-5-7(10)6-11-9(8)13(2,3)4/h5-6H,1-4H3

InChI Key

VIXHZRDZEGWBCX-UHFFFAOYSA-N

SMILES

COC1=C(N=CC(=C1)Br)[Si](C)(C)C

Canonical SMILES

COC1=C(N=CC(=C1)Br)[Si](C)(C)C

5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine is an organic compound characterized by its unique pyridine structure, which includes a bromine atom and a methoxy group at specific positions on the aromatic ring. Its molecular formula is C₉H₁₄BrNOSi, with a molecular weight of 260.20 g/mol. The presence of the trimethylsilyl group enhances its reactivity and solubility in organic solvents, making it a valuable compound in synthetic organic chemistry and various research applications .

Due to its electrophilic nature. Notably, the trimethylsilyl group can direct electrophilic aromatic substitution reactions to the 4-position of the pyridine ring. This property allows for the synthesis of a variety of derivatives through electrophilic substitution processes, including reactions with benzaldehyde in carbodesilylation reactions . Additionally, it can engage in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis.

While specific biological activities of 5-bromo-3-methoxy-2-(trimethylsilyl)pyridine are not extensively documented, related pyridine derivatives have shown significant antimicrobial and antibacterial properties. These derivatives are often studied for their potential therapeutic applications, particularly in combating resistant bacterial strains. The structural characteristics of this compound suggest it may also exhibit similar bioactivity.

The synthesis of 5-bromo-3-methoxy-2-(trimethylsilyl)pyridine generally involves multiple steps:

  • Bromination: The starting pyridine compound undergoes bromination to introduce the bromine atom at the 5-position.
  • Methoxylation: A methoxy group is introduced at the 3-position through methylation reactions.
  • Trimethylsilylation: The trimethylsilyl group is added via silylation reactions using trimethylsilyl chloride or similar reagents.

These steps can be optimized using various catalysts and reaction conditions to enhance yields and selectivity .

5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine finds applications in:

  • Synthetic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
  • Pharmaceutical Development: The compound's derivatives may be explored for their potential therapeutic effects, particularly in drug discovery programs targeting bacterial infections .

Interaction studies involving 5-bromo-3-methoxy-2-(trimethylsilyl)pyridine often focus on its reactivity with electrophiles and nucleophiles. The presence of the trimethylsilyl group significantly influences these interactions by stabilizing intermediates during chemical transformations. Spectroscopic methods, such as nuclear magnetic resonance and mass spectrometry, are commonly employed to analyze these interactions and elucidate reaction mechanisms .

Several compounds share structural similarities with 5-bromo-3-methoxy-2-(trimethylsilyl)pyridine. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-2-(trimethylsilyl)pyridineBromine at position 5; trimethylsilyl groupLacks methoxy group; different reactivity profile
5-Bromo-3-methoxypyridineBromine and methoxy at positions 5 and 3No trimethylsilyl group; less steric hindrance
2-(Trimethylsilyl)pyridineTrimethylsilyl group at position 2Different substitution pattern; altered reactivity
5-Bromo-3-(2-methoxyphenyl)pyridineBromine at position 5; methoxyphenyl groupContains a phenyl substituent; different electronic effects

These compounds illustrate variations in substitution patterns that significantly influence their chemical behavior, reactivity, and potential applications in synthesis and medicinal chemistry .

Wikipedia

5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine

Dates

Modify: 2023-08-16

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